molecular formula C14H9ClF3NO B8152994 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide

4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid amide

Cat. No.: B8152994
M. Wt: 299.67 g/mol
InChI Key: XZUCJLOFGVGCKG-UHFFFAOYSA-N
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Description

4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 3’-position on the biphenyl ring system, along with a carboxylic acid amide functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions for this coupling include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst loading, is crucial to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the biphenyl ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3’-(trifluoromethyl)biphenyl-2-carboxylic acid amide
  • 4-Chloro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide

Uniqueness

4-Chloro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid amide is unique due to the specific positioning of the chloro and trifluoromethyl groups on the biphenyl ring system. This unique arrangement can influence the compound’s chemical reactivity, physical properties, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-5-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUCJLOFGVGCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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